8-iso Prostaglandin F2|A-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-iso Prostaglandin F2α-d9 is a labeled analog of prostaglandin F2α. It is formed non-enzymatically via free radical peroxidation of arachidonic acid. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the quantification of prostaglandins in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin F2α-d9 is synthesized through the non-enzymatic, free-radical peroxidation of arachidonic acid. This process involves the oxidation of arachidonic acid in the presence of reactive oxygen species, leading to the formation of isoprostanes, including 8-iso Prostaglandin F2α-d9 .
Industrial Production Methods: The industrial production of 8-iso Prostaglandin F2α-d9 typically involves the large-scale oxidation of arachidonic acid under controlled conditions to ensure the consistent formation of the desired isoprostane. This process may include steps such as alkaline hydrolysis, extractions, phase separations, and thin-layer chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 8-iso Prostaglandin F2α-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 8-iso Prostaglandin F2α-d9, which can be used for further research and applications .
Scientific Research Applications
Mechanism of Action
8-iso Prostaglandin F2α-d9 exerts its effects through the activation of specific prostaglandin receptors, particularly the TP receptor (thromboxane receptor). This activation leads to various downstream signaling pathways that mediate the compound’s biological effects, including vasoconstriction, platelet aggregation, and modulation of inflammatory responses .
Comparison with Similar Compounds
8-iso Prostaglandin E2: Another isoprostane formed through the peroxidation of arachidonic acid, with similar biological activities.
8-iso Prostaglandin D2: A related compound with distinct receptor affinities and biological effects.
Prostaglandin F2α: The non-labeled analog of 8-iso Prostaglandin F2α-d9, commonly used in various research applications.
Uniqueness: 8-iso Prostaglandin F2α-d9 is unique due to its stable isotope labeling, which allows for precise quantification in mass spectrometry studies. This feature makes it an invaluable tool for researchers studying oxidative stress and related biological processes .
Properties
Molecular Formula |
C20H34O5 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
PXGPLTODNUVGFL-DRHDCUJXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.